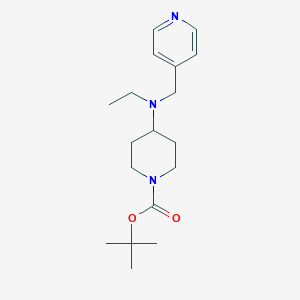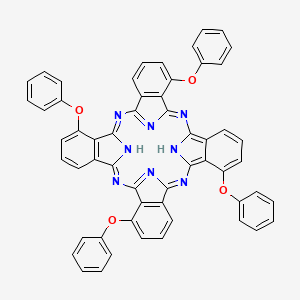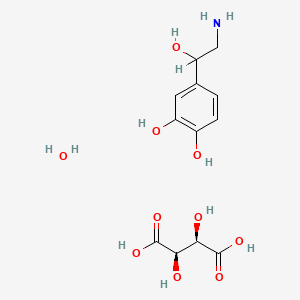
4-(4-Aminophenyl)-1-piperazineethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Aminophenyl)-1-piperazineethanol is a chemical compound with the molecular formula C12H19N3O·2HCl. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Aminophenyl)-1-piperazineethanol typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction leads to the formation of protected piperazines, which are then deprotected using thiophenol (PhSH) to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Aminophenyl)-1-piperazineethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
4-(4-Aminophenyl)-1-piperazineethanol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is employed in biochemical assays and as a ligand in receptor binding studies.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of drugs with anxiolytic, antidepressant, and antipsychotic properties.
Mecanismo De Acción
The mechanism of action of 4-(4-Aminophenyl)-1-piperazineethanol involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors, including serotonin and dopamine receptors, modulating their activity. This interaction can lead to changes in neurotransmitter levels and signaling pathways, resulting in its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Piperazine: A basic heterocyclic compound with similar structural features.
1-(4-Aminophenyl)piperazine: A derivative with an amino group attached to the phenyl ring.
2-(4-Methylpiperazin-1-yl)ethanol: A compound with a methyl group on the piperazine ring.
Uniqueness
4-(4-Aminophenyl)-1-piperazineethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with multiple receptors and its versatility in synthetic applications make it a valuable compound in various research and industrial contexts .
Propiedades
Fórmula molecular |
C12H21Cl2N3O |
|---|---|
Peso molecular |
294.22 g/mol |
Nombre IUPAC |
2-[4-(4-aminophenyl)piperazin-1-yl]ethanol;dihydrochloride |
InChI |
InChI=1S/C12H19N3O.2ClH/c13-11-1-3-12(4-2-11)15-7-5-14(6-8-15)9-10-16;;/h1-4,16H,5-10,13H2;2*1H |
Clave InChI |
HDCSGADNCQRGQT-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCO)C2=CC=C(C=C2)N.Cl.Cl |
SMILES canónico |
C1CN(CCN1CCO)C2=CC=C(C=C2)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-2-[(1,1-dioxido-1-benzothiophen-3-yl)oxy]aniline](/img/structure/B1645084.png)



![N,N-Dimethyl-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-4-YL]aniline](/img/structure/B1645111.png)







![(2E)-2-[(2E)-2-[3-[(E)-2-(3,3-Dimethyl-1-propylindol-1-ium-2-yl)ethenyl]-2-phenoxycyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethyl-1-propylindole;perchlorate](/img/structure/B1645147.png)

